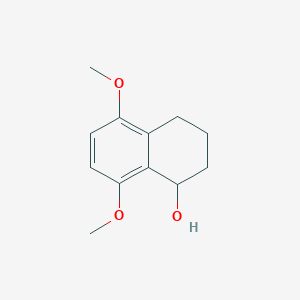
2,2,3,3,3-Pentafluoro-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,3-Pentafluoro-N-phenylpropanamide is a fluorinated organic compound with the molecular formula C₉H₆F₅NO It is characterized by the presence of five fluorine atoms attached to the propanamide backbone and a phenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoro-N-phenylpropanamide typically involves the reaction of pentafluoropropionic acid derivatives with aniline. One common method is the reaction of pentafluoropropionyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds under mild conditions, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,3-Pentafluoro-N-phenylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2,2,3,3,3-Pentafluoro-N-phenylpropanol.
Oxidation: 2,2,3,3,3-Pentafluoropropanoic acid derivatives.
Aplicaciones Científicas De Investigación
2,2,3,3,3-Pentafluoro-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,3-Pentafluoro-N-phenylpropanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its fluorinated structure. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain biological targets, potentially leading to unique biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,3-Pentafluoro-1-propanol
- 2,2,3,3,3-Pentafluoropropionic acid
- 2,2,3,3,3-Pentafluoropropionyl chloride
Uniqueness
2,2,3,3,3-Pentafluoro-N-phenylpropanamide is unique due to the presence of both a phenyl group and multiple fluorine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
718-66-1 |
|---|---|
Fórmula molecular |
C9H6F5NO |
Peso molecular |
239.14 g/mol |
Nombre IUPAC |
2,2,3,3,3-pentafluoro-N-phenylpropanamide |
InChI |
InChI=1S/C9H6F5NO/c10-8(11,9(12,13)14)7(16)15-6-4-2-1-3-5-6/h1-5H,(H,15,16) |
Clave InChI |
PZCFMEFXPVPMTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





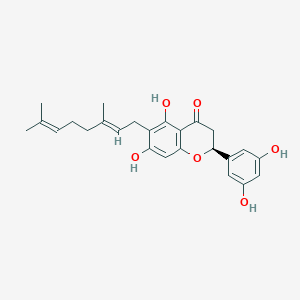

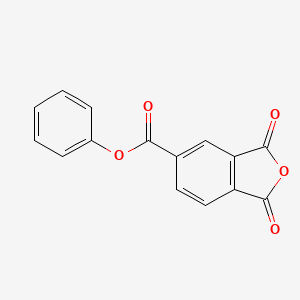
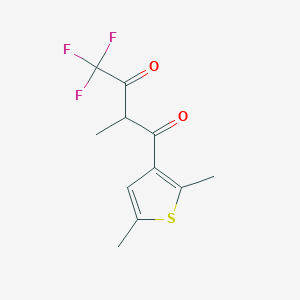

![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
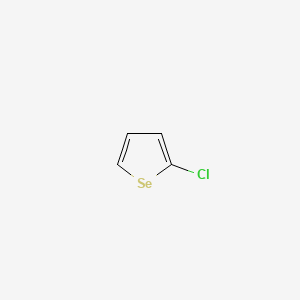
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)
